

Technical Support Center: ML365 Purity and Quality Assessment

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Compound of Interest				
Compound Name:	ML365			
Cat. No.:	B609156	Get Quote		

This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the purity and quality of **ML365**, a selective inhibitor of the TASK-1 (KCNK3) potassium channel.

Frequently Asked Questions (FAQs)

Q1: What is ML365 and what is its primary mechanism of action?

A1: **ML365** is a small molecule inhibitor of the two-pore domain potassium channel TASK-1 (KCNK3).[1][2][3][4] Its selectivity for TASK-1 over other potassium channels, such as TASK-3, Kir2.1, KCNQ2, and hERG, makes it a valuable tool for studying the specific roles of TASK-1 channels in various physiological processes.[2][3][4]

Q2: What are the key chemical properties of **ML365**?

A2: The key chemical properties of **ML365** are summarized in the table below.



Property	Value
Molecular Formula	C22H20N2O3[5][6][7]
Molecular Weight	360.41 g/mol [5][6][7]
CAS Number	947914-18-3[5][6]
Appearance	Crystalline solid[6][7]
Purity (typical)	≥98%[6][7]

Q3: How should **ML365** be stored to ensure its stability?

A3: Proper storage is crucial to maintain the quality and stability of **ML365**. For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years.[5] Stock solutions in DMSO can be stored at -80°C for up to one year.[5] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]

Q4: What solvents are suitable for dissolving ML365?

A4: **ML365** has varying solubility in different solvents. The following table provides a summary of its solubility.

Solvent	Solubility	
DMSO	72 mg/mL (199.77 mM)[5]	
Ethanol	18 mg/mL[5]	
Water	Insoluble[5]	

Note: Using fresh, high-quality DMSO is recommended as moisture can reduce solubility.[5]

Q5: What are the common methods to assess the purity of an **ML365** sample?

A5: The purity of **ML365** can be assessed using standard analytical techniques for small molecules. These include High-Performance Liquid Chromatography (HPLC), Liquid



Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can identify and quantify impurities.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

- Possible Cause: Impure or degraded ML365.
- Troubleshooting Steps:
 - Verify Purity: Re-assess the purity of your ML365 stock using HPLC or LC-MS. Compare the results to the certificate of analysis provided by the supplier.
 - Check for Degradation: Degradation can occur due to improper storage or handling.
 Analyze the sample for the presence of degradation products.
 - Confirm Identity: Use NMR spectroscopy to confirm the chemical structure of your compound.
 - Source a New Batch: If significant impurities or degradation are detected, obtain a new, high-purity batch of ML365.

Issue 2: Poor solubility of ML365 in aqueous buffers.

- Possible Cause: ML365 is practically insoluble in water.[5]
- Troubleshooting Steps:
 - Use a Co-solvent: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.
 - Dilute into Aqueous Buffer: Serially dilute the stock solution into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a level that affects cell viability or assay performance (typically <0.5% DMSO).



 Sonication: Gentle sonication can sometimes help to dissolve the compound in the final buffer, but be cautious as this can also introduce heat.

Issue 3: Observed off-target effects in experiments.

- Possible Cause: Presence of impurities with biological activity.
- Troubleshooting Steps:
 - Comprehensive Purity Analysis: Utilize high-resolution LC-MS to detect and identify any minor impurities.
 - Structure Elucidation of Impurities: If significant impurities are found, consider techniques like NMR to elucidate their structures.
 - Test with a Different Batch: Compare results using a different batch of ML365 with a known high purity profile.

Experimental Protocols

1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of **ML365**. Method optimization may be required based on the specific HPLC system and column used.

- Objective: To separate ML365 from potential impurities and determine its percentage purity based on peak area.
- Instrumentation: HPLC system with a UV detector.
- Materials:
 - ML365 sample
 - HPLC-grade acetonitrile
 - HPLC-grade water



- Formic acid (optional, for mobile phase modification)
- C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 μm)

Procedure:

- Sample Preparation: Prepare a 1 mg/mL stock solution of **ML365** in acetonitrile. Dilute this stock to a working concentration of 50 μg/mL with the initial mobile phase composition.
- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% formic acid in water
 - Mobile Phase B: 0.1% formic acid in acetonitrile
- Chromatographic Conditions:
 - Column: C18 reversed-phase column
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μL
 - Detection Wavelength: 254 nm
 - Gradient:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	90	10
20	10	90
25	10	90
26	90	10

| 30 | 90 | 10 |



- Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity of
 ML365 as the percentage of the main peak area relative to the total area of all peaks.
- 2. Identity and Purity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general procedure for confirming the molecular weight of **ML365** and identifying potential impurities.

- Objective: To verify the identity of **ML365** by its mass-to-charge ratio (m/z) and to detect and identify any impurities.
- Instrumentation: LC-MS system (e.g., with an electrospray ionization ESI source).
- Materials: Same as for HPLC analysis.
- Procedure:
 - LC Method: Use a similar chromatographic method as described for HPLC to achieve separation.
 - MS Detection:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Scan Range: m/z 100 1000
 - Data Analysis:
 - Confirm the presence of the expected [M+H]⁺ ion for **ML365** (expected m/z \approx 361.15).
 - Analyze the mass spectra of any other peaks to identify potential impurities based on their m/z values.
- 3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general guideline for confirming the chemical structure of **ML365**.

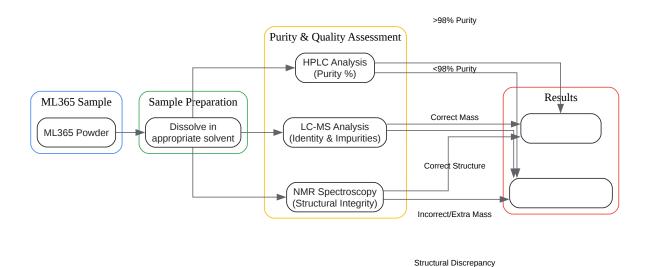
• Objective: To verify the chemical structure of **ML365** by analyzing its ¹H NMR spectrum.



- Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
- Materials:
 - ML365 sample (typically 5-10 mg)
 - Deuterated solvent (e.g., DMSO-d₆)
 - NMR tube
- Procedure:
 - Sample Preparation: Dissolve the ML365 sample in the deuterated solvent in an NMR tube.
 - Data Acquisition: Acquire a ¹H NMR spectrum according to the instrument's standard procedures.
 - Data Analysis: Compare the obtained chemical shifts, splitting patterns, and integration values with a reference spectrum of ML365 or with the expected spectrum based on its chemical structure.

Visualizations

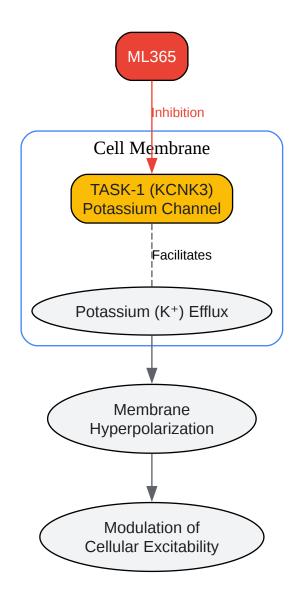




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Caption: Workflow for assessing the purity and quality of ML365.





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Caption: Simplified signaling pathway showing the inhibitory action of **ML365** on the TASK-1 potassium channel.

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